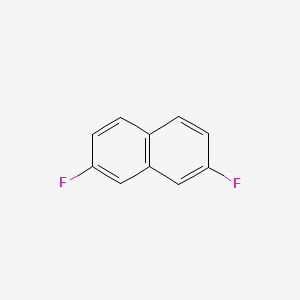

2,7-Difluoronaphthalene

Description

2,7-Difluoronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative of naphthalene, featuring fluorine atoms at the 2 and 7 positions. Fluorine's high electronegativity and small atomic radius significantly alter the compound's electronic properties, solubility, and reactivity compared to unsubstituted naphthalene. These modifications make it valuable in materials science, particularly in organic electronics and photonics, where substituent positioning critically influences optoelectronic behavior .

Properties

CAS No. |

59079-70-8 |

|---|---|

Molecular Formula |

C10H6F2 |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

2,7-difluoronaphthalene |

InChI |

InChI=1S/C10H6F2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |

InChI Key |

YJERWJLXBJASQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluoronaphthalene can be achieved through several methods. One common approach involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction occurs in a flow reactor at temperatures ranging from 550°C to 650°C. The main reaction pathway includes the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane. This intermediate then rearranges to 2-fluoroindene, which finally forms 2,7-Difluoronaphthalene upon further cycloaddition and aromatization .

Industrial Production Methods: Industrial production of 2,7-Difluoronaphthalene typically involves optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2,7-Difluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Lithiation with BuLi: This reagent is commonly used for the selective conversion of 2,7-Difluoronaphthalene into various substituted derivatives.

Nitration and Bromination: These reactions predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively.

Major Products Formed:

- 1-Methyl-2,7-Difluoronaphthalene

- 1-Acetyl-2,7-Difluoronaphthalene

- 1-Formyl-2,7-Difluoronaphthalene

Scientific Research Applications

2,7-Difluoronaphthalene has a wide range of applications in scientific research:

- Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

- Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.

- Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

- Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals .

Mechanism of Action

The mechanism by which 2,7-Difluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence the electronic properties of the compound, leading to the formation of different products and derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects in Fluorinated Naphthalenes

The position of fluorine substituents on naphthalene profoundly affects its electronic and photophysical properties. For example:

- 2'-Fluoro-2-phenylnaphthalene exhibits an absorption maximum at 530 nm, while 1-Fluoro-2-phenylnaphthalene shows a red-shifted absorption at 830 nm . This highlights how fluorine placement alters conjugation and electron delocalization.

- In carbazole derivatives, 2,7-substituted isomers demonstrate red-shifted single-photon absorption wavelengths and higher two-photon absorption cross-sections compared to 3,6-substituted analogs. This suggests that 2,7-difluoronaphthalene may exhibit similar advantages in optoelectronic applications .

Table 1: Comparative Photophysical Properties of Fluorinated Compounds

Comparison with Hydroxylated Analogs

2,7-Dihydroxynaphthalene (2,7-naphthalenediol) serves as a hydroxyl-substituted counterpart. Unlike fluorine, hydroxyl groups are electron-donating, enhancing solubility in polar solvents and increasing acidity (pKa ~9–10). In contrast, 2,7-difluoronaphthalene is less polar and more chemically inert, making it preferable for applications requiring stability under harsh conditions .

Toxicity and Environmental Impact

Naphthalene is classified as a possible human carcinogen (Group 2B by IARC), but fluorination may reduce metabolic activation pathways that generate toxic intermediates. Further toxicological studies are needed to confirm this hypothesis .

Table 2: Toxicological Profiles of Naphthalene Derivatives

| Compound | Toxicity Classification | Key Metabolic Pathway | Environmental Persistence |

|---|---|---|---|

| Naphthalene | Group 2B carcinogen | Epoxide formation | High |

| 1-Methylnaphthalene | Not classified | Side-chain oxidation | Moderate |

| 2,7-Difluoronaphthalene | Insufficient data | Likely defluorination | Unknown |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,7-difluoronaphthalene, and how can purity be validated?

- Methodological Answer: Synthesis typically involves halogenation of naphthalene derivatives using fluorinating agents like Selectfluor or via cross-coupling reactions. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect halogenated byproducts. IR spectroscopy can confirm functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹), while NMR (¹⁹F and ¹H) identifies positional isomers. Reference GC retention indices and spectral libraries (e.g., NIST) are critical for cross-verification .

Q. How can researchers assess the environmental persistence of 2,7-difluoronaphthalene?

- Methodological Answer: Conduct biodegradation studies under aerobic/anaerobic conditions using OECD 301/302 guidelines. Measure half-life via HPLC or GC-MS to track compound degradation. Pair with computational models (e.g., EPI Suite) to estimate bioaccumulation potential (log P) and hydrolysis rates. Toxicity studies on aquatic organisms (e.g., Daphnia magna) can contextualize ecological risks .

Q. What spectroscopic techniques are optimal for characterizing 2,7-difluoronaphthalene’s electronic structure?

- Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions (e.g., absorption maxima ~250–300 nm for naphthalene derivatives). Fluorescence spectroscopy reveals excited-state behavior, while X-ray crystallography resolves molecular geometry and fluorine substitution patterns. Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate electronic transitions .

Advanced Research Questions

Q. How do discrepancies arise in reported toxicity values for 2,7-difluoronaphthalene, and how can they be resolved?

- Methodological Answer: Contradictions often stem from variability in exposure models (e.g., in vitro vs. in vivo) or incomplete metabolic pathway data. Apply systematic review frameworks (e.g., Risk of Bias assessment per Table C-6/C-7) to evaluate study quality. Use metabolomics (LC-MS/MS) to map metabolites and identify toxicophores. Cross-reference with epidemiological datasets to prioritize high-confidence endpoints .

Q. What computational strategies improve the accuracy of 2,7-difluoronaphthalene’s photophysical property predictions?

- Methodological Answer: Hybrid DFT functionals (e.g., B3LYP with exact exchange corrections) reduce errors in excitation energy calculations. Incorporate solvent effects via polarizable continuum models (PCM). Validate against experimental UV-Vis and fluorescence lifetimes. For bulk-heterojunction solar cell applications, simulate charge-transfer efficiency using Marcus theory or time-dependent DFT .

Q. How can researchers optimize 2,7-difluoronaphthalene’s role in organic photovoltaics (OPVs)?

- Methodological Answer: Tailor the molecule’s HOMO-LUMO gap (target ~1.5–2.0 eV) via substituent engineering. Use cyclic voltammetry to measure redox potentials and ensure alignment with acceptor materials (e.g., PCBM). Fabricate devices via spin-coating or blade-coating, and characterize using J-V curves and external quantum efficiency (EQE) measurements. Compare with bulk-heterojunction benchmarks (e.g., P3HT:PCBM systems) .

Key Methodological Resources

- Toxicology : Follow ATSDR’s 8-step framework for hazard identification, emphasizing dose-response modeling and confidence rating .

- Computational Chemistry : Use NIST’s Chemistry WebBook for spectral validation and benchmark datasets .

- Device Fabrication : Refer to Scharber et al.’s design rules for OPV donor-acceptor pair optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.